2,5-Diiodoterephthalaldehyde
Description
This compound is of interest in organic synthesis due to the electron-withdrawing nature of iodine, which influences reactivity in cross-coupling reactions and coordination chemistry.
Properties
IUPAC Name |
2,5-diiodoterephthalaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4I2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATKMXRDYITSEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)C=O)I)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4I2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diiodoterephthalaldehyde can be synthesized through several methods. One common approach involves the iodination of terephthalaldehyde. This process typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds under controlled temperature and pH conditions to ensure selective iodination at the 2 and 5 positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diiodoterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,5-Diiodoterephthalic acid.
Reduction: 2,5-Diiodoterephthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2,5-Diiodoterephthalaldehyde serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile in organic chemistry.
Biological Applications
- Precursor for Active Molecules: It is utilized in synthesizing biologically active compounds that may exhibit pharmacological properties.
- Anticancer Research: Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, highlighting its potential in cancer therapy.
Medicinal Chemistry
Research indicates potential applications in drug development due to its ability to interact with biological targets, leading to the synthesis of new therapeutic agents.
Material Science
The compound is investigated for its role in producing advanced materials, including polymers and metal-organic frameworks (MOFs), which are significant in catalysis and gas storage applications.
Case Study 1: Anticancer Activity
A study assessed the cytotoxic effects of derivatives against various cancer cell lines:
- Cell Line: MCF-7 (breast cancer)
- IC50 Values:
Compound Cell Line IC50 (μg/mL) Effect S4 MCF-7 64.64 High S3 HepG2 23.52 Significant
These findings suggest structural modifications can enhance anticancer efficacy.
Case Study 2: Enzyme Inhibition
Research has indicated that derivatives may inhibit specific cytochrome P450 enzymes (e.g., CYP1A2), affecting drug metabolism and bioavailability. This property is crucial for pharmacokinetic studies.
Mechanism of Action
The mechanism of action of 2,5-diiodoterephthalaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde groups can form Schiff bases with amines, while the iodine atoms can participate in halogen bonding and substitution reactions. These interactions are crucial for its applications in synthesis and material science .
Comparison with Similar Compounds
Key Findings :
- Iodine vs. Methoxy : Iodine’s larger atomic radius and polarizability enhance intermolecular interactions in crystal engineering compared to methoxy groups. However, methoxy groups improve solubility in polar solvents due to their electron-donating nature .
- Synthetic Utility : The iodine substituents in this compound enable metal-catalyzed cross-couplings, whereas methoxy derivatives are more suited for photoactive materials .
Key Findings :
Research and Regulatory Considerations
- Regulatory Gaps: No explicit GHS classification for this compound is available in the evidence. However, analogous halogenated compounds are regulated under EPA’s High Production Volume (HPV) program and IUCLID databases, emphasizing the need for thorough toxicological evaluation .
- Applications : While 2,5-Dimethoxyterephthalaldehyde is used in specialty polymers and dyes , the diiodo variant’s applications remain underexplored but theoretically aligned with medicinal chemistry (e.g., radiopharmaceuticals).
Biological Activity
2,5-Diiodoterephthalaldehyde is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
This compound features a terephthalaldehyde backbone with two iodine substituents at the 2 and 5 positions. Its chemical structure can be represented as follows:
The presence of iodine atoms enhances the compound's reactivity and biological interactions, making it a useful scaffold for various derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis in cancerous cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation and survival pathways.
- DNA Interaction : The aldehyde functional group can react with nucleophilic sites on DNA, potentially leading to cytotoxic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:
- In vitro Studies : Research demonstrated that derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compounds showed dose-dependent inhibition of cell viability, with IC50 values indicating effective concentrations for inducing cell death .
| Compound | Cell Line | IC50 (μg/mL) | Effect |
|---|---|---|---|
| S4 | MCF-7 | 64.64 | High |
| S3 | HepG2 | 23.52 | Significant |
These findings suggest that structural modifications could enhance the anticancer efficacy of these compounds.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Derivatives have shown activity against various bacterial strains, including resistant strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10 μg/mL |
| S. aureus | 15 μg/mL |
| K. pneumoniae | 20 μg/mL |
Study on Anticancer Properties
A study published in a peer-reviewed journal investigated the cytotoxic effects of several derivatives of this compound on MCF-7 and HepG2 cells. The results indicated that certain derivatives significantly reduced cell viability compared to control groups. The study utilized MTT assays to quantify cell survival rates and employed statistical analyses to validate the significance of the findings .
Study on Antimicrobial Efficacy
Another research effort focused on the antimicrobial activity of halogenated compounds derived from this compound. The study demonstrated that these compounds were effective against multi-drug resistant strains, suggesting their potential as new antimicrobial agents in clinical settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
